molecular formula C15H21NO2 B035570 Isomolpan CAS No. 107320-86-5

Isomolpan

Cat. No.: B035570
CAS No.: 107320-86-5
M. Wt: 247.33 g/mol
InChI Key: GSLWRDKYYIQKIM-JSGCOSHPSA-N
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Description

Isomolpan is a chemical compound known for its selective agonistic activity on dopamine D2 and D3 receptors. It has a molecular formula of C15H21NO2 and a molecular weight of 247.3327.

Scientific Research Applications

Isomolpan has several scientific research applications:

Future Directions

Preparation Methods

The synthesis of Isomolpan involves several steps, typically starting with the preparation of the core structure followed by functional group modificationsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization and substitution reactions .

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Isomolpan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce different alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Isomolpan exerts its effects by selectively binding to dopamine D2 and D3 receptors. This binding modulates the release of dopamine in the brain, influencing various neurological pathways. The activation of these receptors can lead to changes in neurotransmitter release, affecting mood, cognition, and motor functions. The molecular targets include the mesolimbic and nigrostriatal pathways, which are critical in the regulation of reward and movement .

Comparison with Similar Compounds

Isomolpan is unique due to its high selectivity for dopamine D2 and D3 receptors. Similar compounds include:

    Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

    Ropinirole: A compound with similar receptor affinity, also used for Parkinson’s disease and restless legs syndrome.

    Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Compared to these compounds, this compound’s distinct chemical structure provides a different pharmacokinetic profile, potentially offering advantages in terms of receptor selectivity and duration of action .

Properties

IUPAC Name

(4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLWRDKYYIQKIM-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1COC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148016
Record name Isomolpan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107320-86-5
Record name Isomolpan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107320865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomolpan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOMOLPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I06LXQ54TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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